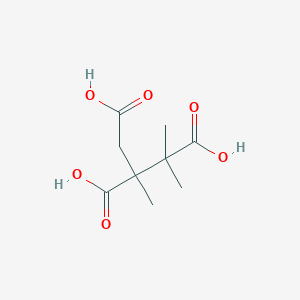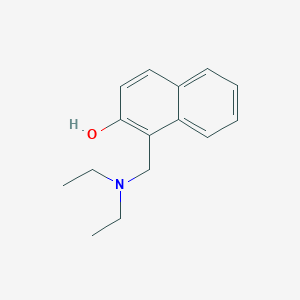![molecular formula C9H15N3OS2 B181274 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 6104-19-4](/img/structure/B181274.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities. In
作用機序
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. It may also act by modulating the activity of enzymes involved in various biological processes.
生化学的および生理学的効果
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide in lab experiments is its diverse range of biological activities. This compound has shown potential as an anti-inflammatory, antioxidant, antitumor, antibacterial, antifungal, neuroprotective, and anticonvulsant agent. Additionally, the synthesis of this compound is relatively simple and can be carried out in good yield. However, one of the limitations of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound.
将来の方向性
There are several future directions for the research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases. Studies can be conducted to investigate the efficacy of this compound in animal models of diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, studies can be conducted to investigate the toxicity and safety profile of this compound, which is essential for the development of any therapeutic agent.
In conclusion, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has shown potential applications in various fields of scientific research. This compound has diverse biological activities and has been studied for its anti-inflammatory, antioxidant, antitumor, antibacterial, antifungal, neuroprotective, and anticonvulsant effects. Further studies are needed to fully elucidate the mechanism of action of this compound and to investigate its potential as a therapeutic agent for various diseases.
合成法
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with 2,2-dimethylpropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
科学的研究の応用
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has shown potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential as an antibacterial and antifungal agent. Additionally, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been studied for its neuroprotective and anticonvulsant effects.
特性
CAS番号 |
6104-19-4 |
|---|---|
製品名 |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
分子式 |
C9H15N3OS2 |
分子量 |
245.4 g/mol |
IUPAC名 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H15N3OS2/c1-5-14-8-12-11-7(15-8)10-6(13)9(2,3)4/h5H2,1-4H3,(H,10,11,13) |
InChIキー |
MGLUUXOWASBUFY-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)(C)C |
正規SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)
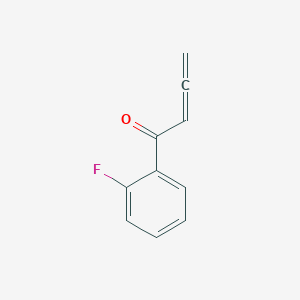
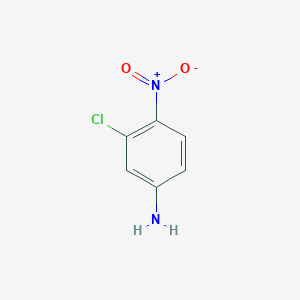
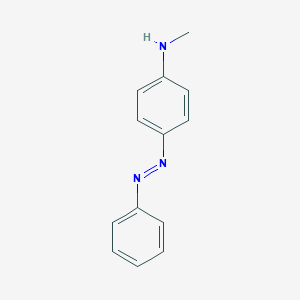
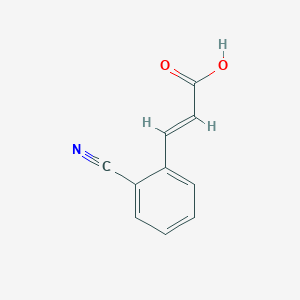
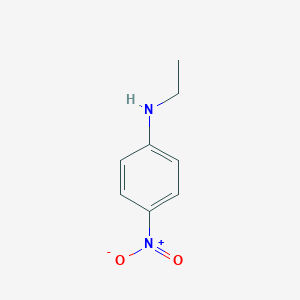


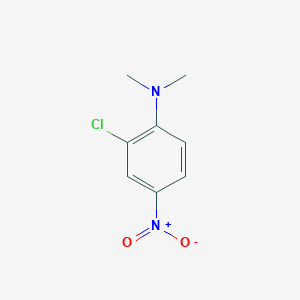
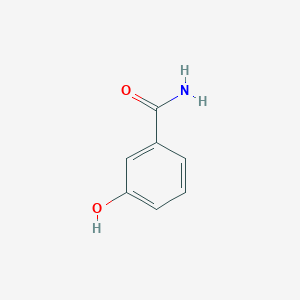
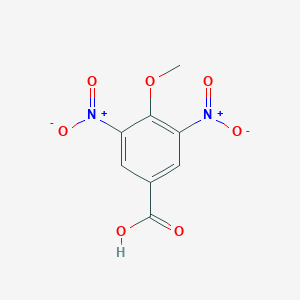
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
